molecular formula C6H6BrN3 B11902258 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine

2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B11902258
M. Wt: 200.04 g/mol
InChI Key: ANXSEHDEXJZLPS-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine is a versatile chemical intermediate designed for advanced medicinal chemistry and drug discovery research. Compounds based on the pyrrolo[2,3-b]pyrazine scaffold are of significant interest in the development of targeted cancer therapies, particularly as potent kinase inhibitors . Research has demonstrated that 5H-pyrrolo[2,3-b]pyrazine derivatives can be optimized to create highly potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are promising targets in anticancer drug development due to their role in tumor progression and growth . Furthermore, this scaffold is a key component in the design of novel bifunctional compounds, such as HPK1 degraders, which represent a cutting-edge approach in immunotherapy for enhancing T-cell function and potentially treating various cancers . The bromine substituent at the 2-position of the heterocyclic core offers a reactive handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling researchers to efficiently explore structure-activity relationships and create diverse compound libraries for biological screening . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H6BrN3

Molecular Weight

200.04 g/mol

IUPAC Name

2-bromo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C6H6BrN3/c7-5-3-9-6-4(10-5)1-2-8-6/h3H,1-2H2,(H,8,9)

InChI Key

ANXSEHDEXJZLPS-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=C(N=C21)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Substitution: Reagents such as sodium hydride (NaH) and palladium catalysts are often used in substitution reactions.

Major Products:

Scientific Research Applications

G Protein-Coupled Receptor Modulation

Research has identified derivatives of pyrrolo[2,3-b]pyrazines as selective agonists for G protein-coupled receptors (GPCRs), particularly GPR119. These compounds have shown promise in modulating glucose homeostasis, which is critical in the treatment of type 2 diabetes. For instance, a lead compound derived from this class exhibited potent activity and favorable pharmacokinetic properties in rodent models, suggesting its potential for therapeutic use .

Cancer Therapeutics

The compound has been explored for its inhibitory effects on kinases involved in cancer progression. For example, a derivative was reported to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis—a form of programmed cell death implicated in inflammatory diseases and cancer . This suggests that compounds like 2-bromo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine may serve as leads for developing anti-cancer agents.

Neurodegenerative Disease Treatment

Research indicates that certain derivatives can inhibit pathways related to neurodegeneration. By targeting necroptosis-related mechanisms, these compounds may offer therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Data Tables

Application AreaCompound TypeKey Findings
GPR119 AgonismPyrrolo[2,3-b]pyrazine derivativesImproved glycemic control in rodent models
Cancer TherapeuticsKinase inhibitorsInhibition of RIPK1; potential anti-cancer effects
Neurodegenerative DiseasesNecroptosis inhibitorsTargeting necroptosis pathways

Case Study 1: GPR119 Agonists

A study focused on the synthesis and evaluation of pyrrolo[2,3-b]pyrazine derivatives as GPR119 agonists demonstrated that these compounds could enhance insulin secretion and improve glucose tolerance in diabetic models. The lead compound showed an IC50 value indicating strong receptor affinity and efficacy .

Case Study 2: RIPK1 Inhibition

In another research effort, a series of compounds based on the pyrrolo[2,3-b]pyrazine scaffold were tested for their ability to inhibit RIPK1. The most effective compound displayed significant anti-necroptotic activity across various cell lines, suggesting potential applications in treating cancers where necroptosis is dysregulated .

Mechanism of Action

The exact mechanism of action for 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases. The compound’s biological activity is likely due to its ability to inhibit specific enzymes and disrupt cellular processes .

Comparison with Similar Compounds

Table 3: Photophysical and Thermal Properties

Compound Class λₑₘ (nm) Fluorescence Quantum Yield (%) Thermal Stability (°C) Application Potential References
1,7-Dihydrodipyrrolo[2,3-b]pyrazines 450–600 60–75 >300 OLEDs, Solar Cells
Pyrido[2,3-b]pyrazine-based dyes 500–700 30–56 250–300 TADF Emitters, Bioimaging
This compound N/A N/A >250 Intermediate for DPP derivatives

Key Observations:

  • Dihydrodipyrrolopyrazines exhibit high quantum yields and thermal stability, making them superior for optoelectronics compared to pyrido analogs .
  • Twisted donor-acceptor pyrido[2,3-b]pyrazine dyes achieve small ΔEₛᴛ (<0.3 eV), enabling efficient thermally activated delayed fluorescence (TADF) .

Reactivity and Functionalization Pathways

  • This compound: Undergoes Buchwald-Hartwig amination to yield 2-amino derivatives exclusively under Pd catalysis . Microwave-assisted, metal-free amination favors 3-amino products from 2-bromo-3-chloro analogs .
  • 3-Chloro-5H-pyrrolo[2,3-b]pyrazine : Less reactive than bromo analogs in cross-coupling but useful for SNAr reactions with amines .
  • Pyrido[2,3-b]pyrazines : Susceptible to electrophilic substitution at C6 and C7 positions, enabling π-extension for optoelectronic tuning .

Biological Activity

Overview

2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyrazine family. This compound is characterized by its unique fused ring structure, which contributes to its diverse biological activities. Pyrrolopyrazines have garnered attention in medicinal chemistry due to their interactions with various biological targets, including enzymes and receptors involved in critical cellular processes .

  • Molecular Formula : C₆H₆BrN₃
  • Molecular Weight : 200.04 g/mol
  • CAS Number : 1393554-11-4

Biological Activities

The biological activity of this compound includes:

  • Antitumor Activity :
    • Compounds in the pyrrolopyrazine class have shown potential as antitumor agents. For instance, studies have indicated that derivatives can inhibit key kinases involved in tumor growth and survival pathways, such as Akt and S6K .
    • A study reported that certain derivatives exhibited significant inhibitory effects on various cancer cell lines, demonstrating IC₅₀ values ranging from 0.07 to 0.19 μM against leukemia and breast cancer cells .
  • Neuroprotective Effects :
    • Certain derivatives of pyrrolopyrazines have been found to exhibit neuroprotective properties by inhibiting apoptosis in neuronal cell lines. For example, compounds showed the ability to block mitochondrial apoptosis pathways and reduce oxidative stress-induced cell death .
  • Enzyme Inhibition :
    • The compound has been studied for its potential as an α-glucosidase inhibitor, which may be relevant for diabetes management by regulating blood sugar levels. This activity highlights its therapeutic potential beyond oncology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of Akt and S6K kinases; IC₅₀ values from 0.07 to 0.19 μM
NeuroprotectionInhibition of apoptosis in PC12 cells; modulation of Bcl-2/Bax ratio
Enzyme InhibitionPotential α-glucosidase inhibitor; implications for diabetes treatment

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound's structure allows it to bind effectively to kinase domains, inhibiting their activity and thus blocking downstream signaling pathways essential for cancer cell proliferation and survival.
  • Modulation of Apoptosis : By affecting mitochondrial pathways and apoptotic proteins, the compound can prevent cell death in neuronal cells, offering potential therapeutic avenues for neurodegenerative diseases.

Future Directions

Given its promising biological activities, further research is warranted to explore the following:

  • Optimization of Derivatives : Investigating structural modifications could enhance potency and selectivity against specific targets.
  • In Vivo Studies : Conducting animal studies will be crucial to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
  • Clinical Trials : If preclinical results are favorable, advancing to clinical trials could establish the compound's safety and efficacy in humans.

Q & A

Q. What are the standard synthetic routes for 2-bromo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine?

The compound is typically synthesized via bromination of 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine using N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) or acetonitrile at room temperature. Reaction optimization includes controlling stoichiometry (1.1–1.3 eq. NBS) and monitoring via TLC to avoid over-bromination . Alternative methods involve sodium hydride-mediated deprotonation followed by bromine introduction .

Q. How is the compound characterized analytically?

Characterization employs 1^1H/13^13C NMR to confirm bromine substitution and pyrrolopyrazine backbone integrity. Key NMR signals include pyrrole NH (~δ 10.5 ppm) and aromatic protons (δ 7.2–8.1 ppm). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 214.98) . Purity is assessed via HPLC (>95%) with C18 columns and acetonitrile/water gradients .

Q. What are the primary biological targets of this compound?

It serves as a kinase inhibitor scaffold, particularly targeting Fibroblast Growth Factor Receptor (FGFR) via hydrogen bonding with the kinase hinge region. Preliminary assays (e.g., enzymatic inhibition IC50_{50} values) guide structure-activity relationship (SAR) studies .

Q. What precautions are required for handling and storage?

Store under inert gas (N2_2/Ar) at −20°C to prevent decomposition. Use PPE (gloves, goggles) due to skin/eye irritation risks. Avoid aqueous environments to minimize hydrolysis of the bromine substituent .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed?

Q. What methodologies resolve contradictions in NMR data for derivatives?

Discrepancies in aromatic proton splitting (e.g., unexpected doublets) arise from rotational isomerism. Variable-temperature NMR (VT-NMR, −40°C to 60°C) and NOESY experiments differentiate dynamic effects from structural anomalies .

Q. How does the bromine substituent influence cross-coupling reactivity?

Bromine facilitates Suzuki-Miyaura couplings (Pd(PPh3_3)4_4, K2_2CO3_3, DME/H2_2O) with aryl boronic acids. Kinetic studies show faster coupling at the 2-position vs. 7-iodo derivatives (t1/2_{1/2} 2 h vs. 6 h), attributed to lower steric hindrance .

Q. What strategies optimize kinase inhibitory activity?

Introduce electron-withdrawing groups (e.g., nitro, CF3_3) at the 7-position to enhance FGFR1 binding (IC50_{50} < 50 nM). Molecular docking (AutoDock Vina) identifies hydrophobic interactions with Val492 and Met535 residues .

Q. How are degradation pathways analyzed under varying pH conditions?

Forced degradation studies (0.1 M HCl/NaOH, 40°C) reveal hydrolytic dehalogenation as the primary pathway. LC-MS/MS identifies debrominated byproducts (m/z 135.04) and quantifies stability (t90_{90} > 24 h at pH 7.4) .

Q. What computational tools predict photophysical properties?

Time-dependent DFT (TD-DFT) calculates HOMO-LUMO gaps (ΔE ≈ 3.1 eV) and absorption spectra (λmax_{max} 320–350 nm). Solvatochromic shifts in DMSO vs. CHCl3_3 correlate with dipole moment changes (μ = 5.2 D) .

Q. Key Citations

  • Synthesis:
  • Kinase Inhibition:
  • Stability/Degradation:
  • Computational Modeling:

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